![molecular formula C23H15Cl2N3O3 B12473909 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(4-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12473909.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(4-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-chlorophenyl)-1-oxonaphthalene-2-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group, chlorinated phenyl rings, and a naphthalene carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-chlorophenyl)-1-oxonaphthalene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-chlorophenyl)-1-oxonaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The chlorinated phenyl rings and naphthalene moiety contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-4’-hydroxybenzophenone: Shares the chlorinated phenyl and hydroxyphenyl groups but lacks the hydrazinylidene and naphthalene carboxamide moieties.
4-chlorophenylhydrazine: Contains the hydrazine group but lacks the complex aromatic structure of the target compound.
Uniqueness
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-chlorophenyl)-1-oxonaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H15Cl2N3O3 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-[(2-chloro-4-hydroxyphenyl)diazenyl]-N-(4-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H15Cl2N3O3/c24-13-5-7-14(8-6-13)26-23(31)18-12-21(16-3-1-2-4-17(16)22(18)30)28-27-20-10-9-15(29)11-19(20)25/h1-12,29-30H,(H,26,31) |
InChI Key |
PWMMTAPPOFIYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=CC=C(C=C3)Cl)N=NC4=C(C=C(C=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B12473832.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12473839.png)
![4-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline](/img/structure/B12473844.png)
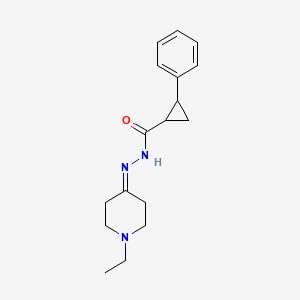
![Diethyl 2,2'-[(2,3-dioxooctahydroquinoxaline-1,4-diyl)bis(oxy)]diacetate](/img/structure/B12473861.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12473864.png)
![2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473870.png)
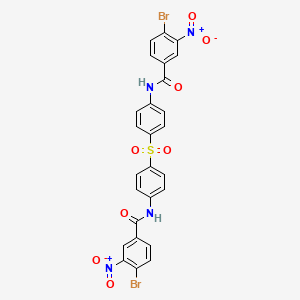
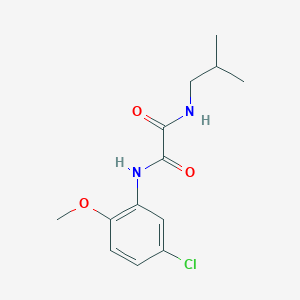
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12473882.png)
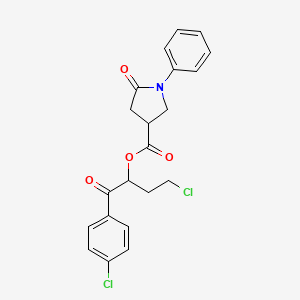
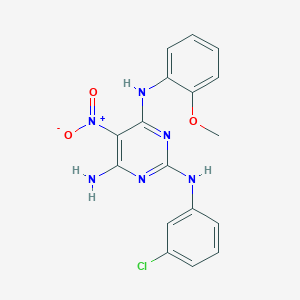

![N-[2-(2-cyclooctylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B12473904.png)
